REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
The charge in the autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
benzene was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by silica column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.363 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
The charge in the autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
benzene was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by silica column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.363 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
The charge in the autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
benzene was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by silica column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.363 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
The charge in the autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
benzene was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by silica column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.363 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
The charge in the autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
benzene was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by silica column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.363 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |